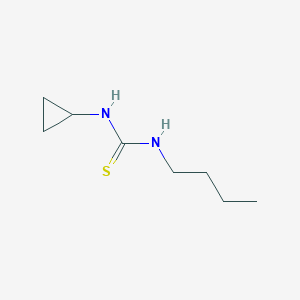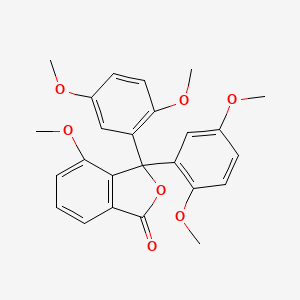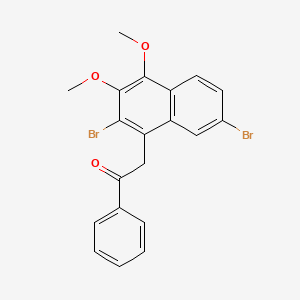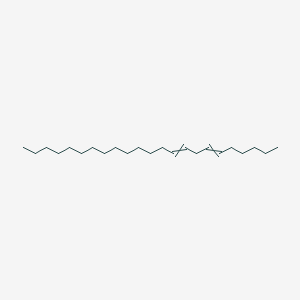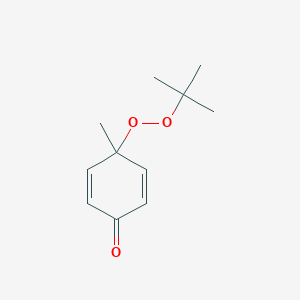![molecular formula C12H20AlN B14285823 2-[(Diethylalumanyl)methyl]-4,6-dimethylpyridine CAS No. 141100-58-5](/img/structure/B14285823.png)
2-[(Diethylalumanyl)methyl]-4,6-dimethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Diethylalumanyl)methyl]-4,6-dimethylpyridine is an organometallic compound that features a pyridine ring substituted with diethylaluminum and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Diethylalumanyl)methyl]-4,6-dimethylpyridine typically involves the reaction of 4,6-dimethylpyridine with diethylaluminum chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive aluminum compound from reacting with moisture or oxygen. The reaction is usually performed in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions, including temperature, solvent, and atmosphere, to ensure consistent product quality and yield. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Diethylalumanyl)methyl]-4,6-dimethylpyridine can undergo various types of chemical reactions, including:
Oxidation: The aluminum center can be oxidized to form aluminum oxide or hydroxide.
Reduction: The compound can act as a reducing agent in certain reactions.
Substitution: The diethylaluminum group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Aluminum oxide or hydroxide.
Reduction: Reduced organic products depending on the substrate.
Substitution: New organometallic compounds with different functional groups.
Applications De Recherche Scientifique
2-[(Diethylalumanyl)methyl]-4,6-dimethylpyridine has several scientific research applications:
Catalysis: It can be used as a catalyst or catalyst precursor in organic synthesis and polymerization reactions.
Material Science: The compound can be used in the synthesis of advanced materials with unique properties.
Chemistry: It serves as a reagent in various organic transformations and synthesis of complex molecules.
Biology and Medicine:
Mécanisme D'action
The mechanism of action of 2-[(Diethylalumanyl)methyl]-4,6-dimethylpyridine involves the interaction of the diethylaluminum group with various substrates. The aluminum center can coordinate with electron-rich sites, facilitating reactions such as nucleophilic substitution or addition. The pyridine ring can also participate in coordination chemistry, enhancing the compound’s reactivity and versatility.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylaluminum: Another organoaluminum compound with similar reactivity but different steric properties.
Diethylzinc: An organozinc compound with similar applications in catalysis and organic synthesis.
Dimethylaluminum chloride: A related organoaluminum compound with different substituents on the aluminum center.
Uniqueness
2-[(Diethylalumanyl)methyl]-4,6-dimethylpyridine is unique due to the presence of both diethylaluminum and pyridine functionalities. This combination provides a distinct reactivity profile, making it suitable for specific applications in catalysis and material science that other similar compounds may not be able to achieve.
Propriétés
Numéro CAS |
141100-58-5 |
|---|---|
Formule moléculaire |
C12H20AlN |
Poids moléculaire |
205.28 g/mol |
Nom IUPAC |
(4,6-dimethylpyridin-2-yl)methyl-diethylalumane |
InChI |
InChI=1S/C8H10N.2C2H5.Al/c1-6-4-7(2)9-8(3)5-6;2*1-2;/h4-5H,2H2,1,3H3;2*1H2,2H3; |
Clé InChI |
DHVHXQBGAUXCJA-UHFFFAOYSA-N |
SMILES canonique |
CC[Al](CC)CC1=CC(=CC(=N1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


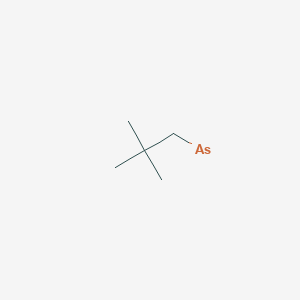

![Spiro[2H-indole-2,2'-piperidin]-6'-one, 1,3-dihydro-1,3,3-trimethyl-](/img/structure/B14285761.png)
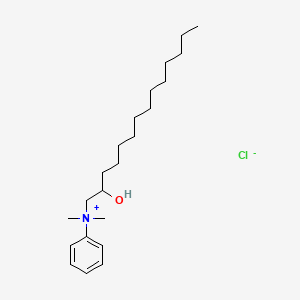
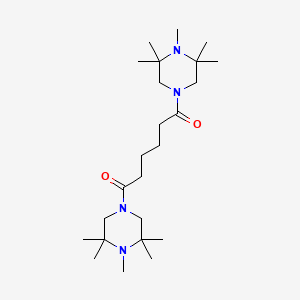
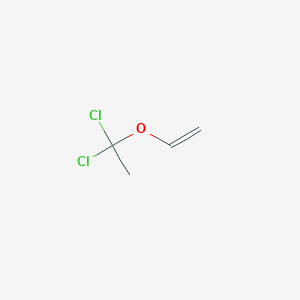
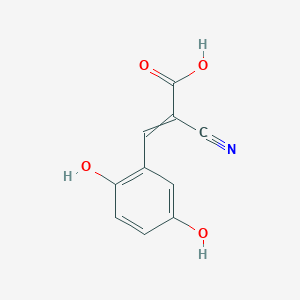
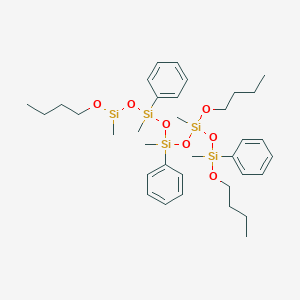
![1,2,4-Triazolidine-3,5-dione, 4-[3-(1-pyrenyl)propyl]-](/img/structure/B14285797.png)
